molecular formula C21H13Br2NO B2728201 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline CAS No. 860783-90-0

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline

Cat. No.: B2728201
CAS No.: 860783-90-0
M. Wt: 455.149
InChI Key: DWDFIAATKYFNCA-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline is a complex organic compound with the molecular formula C21H13Br2NO. It is characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring, and a phenoxyphenyl group at position 2. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states.

Scientific Research Applications

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine atoms and phenoxy group, making it less reactive in certain chemical reactions.

    6,8-Dibromoquinoline: Similar bromine substitution but lacks the phenoxyphenyl group, affecting its overall properties and applications.

    4-Phenoxyphenylquinoline:

Uniqueness

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline stands out due to the combination of bromine atoms and the phenoxyphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research fields. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .

Properties

IUPAC Name

6,8-dibromo-2-(4-phenoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NO/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDFIAATKYFNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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